molecular formula C19H23N5O3S B2787897 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide CAS No. 1203092-71-0

2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide

Cat. No.: B2787897
CAS No.: 1203092-71-0
M. Wt: 401.49
InChI Key: INCKWZNHGPGQRL-UHFFFAOYSA-N
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Description

This compound features a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a piperidin-1-yl group at position 2, and an N-propylacetamide side chain. The furan ring may enhance π-π stacking interactions, while the piperidine and acetamide groups improve solubility and bioavailability.

Properties

IUPAC Name

2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-2-8-20-14(25)12-24-18(26)16-17(15(22-24)13-7-6-11-27-13)28-19(21-16)23-9-4-3-5-10-23/h6-7,11H,2-5,8-10,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INCKWZNHGPGQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C(=O)C2=C(C(=N1)C3=CC=CO3)SC(=N2)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the target compound with key structural analogs:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Thiazolo[4,5-d]pyridazin 7-(Furan-2-yl), 2-(piperidin-1-yl), N-propylacetamide ~434.5* Putative adenosine antagonist
Vipadenant (INN) Triazolo[4,5-d]pyrimidin 7-(Furan-2-yl), 3-(4-amino-3-methylbenzyl) 353.34 Adenosine A2A receptor antagonist
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5-yl]acetamide Thiazolo[4,5-d]pyridazin 7-(4-Fluorophenyl), 2-methyl, N-(4-chlorophenyl)acetamide 428.87 Unspecified (structural analog)
16c (Pyrimido[4,5-d][1,3]oxazin) Pyrimido[4,5-d][1,3]oxazin 7-(Methoxy-4-methylpiperazinyl), acrylamide side chain ~575.6* Kinase inhibitor candidate
Ruzotolimodum Thiazolo[4,5-d]pyrimidin 5-Amino, 3-(acetylated heptofuranosyl) ~580.6* TLR7/8 agonist

Note: Molecular weights marked with * are estimated based on structural formulas due to incomplete data in evidence.

Key Findings from Comparative Analysis

Core Heterocycle Differences: The target compound’s thiazolo[4,5-d]pyridazin core differs from vipadenant’s triazolo[4,5-d]pyrimidin and ruzotolimodum’s thiazolo[4,5-d]pyrimidin. These variations influence electronic properties and binding pocket compatibility. For instance, the pyridazin ring in the target may reduce steric hindrance compared to pyrimidin-based cores .

Substituent Effects: The furan-2-yl group in the target compound and vipadenant is critical for adenosine receptor binding. However, vipadenant’s 4-amino-3-methylbenzyl side chain enhances selectivity for A2A receptors, whereas the target’s N-propylacetamide may improve metabolic stability . The piperidin-1-yl group in the target compound contrasts with the methyl group in ’s analog. Piperidine’s basic nitrogen could enhance CNS penetration compared to non-polar methyl substituents .

Synthetic and Pharmacokinetic Insights :

  • Compounds like 16c and 16d () achieved >95% HPLC purity, suggesting robust synthetic routes for fused heterocycles. The target compound’s piperidine and furan groups may require optimized coupling conditions to avoid byproducts .
  • Ruzotolimodum’s glycosylated side chain highlights the role of polar moieties in TLR activation, a feature absent in the target compound, which instead prioritizes lipophilicity for CNS uptake .

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:

  • Optimize reaction parameters such as temperature (60–80°C for cyclization steps), solvent choice (polar aprotic solvents like DMF for nucleophilic substitution), and reaction time (monitored via TLC/HPLC).
  • Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to remove unreacted starting materials .
  • Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. What analytical techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

  • Use 1H/13C NMR to verify substituent positions (e.g., furan proton signals at δ 6.3–7.2 ppm, piperidine methylene groups at δ 1.5–2.5 ppm) .
  • Perform X-ray crystallography to resolve ambiguities in fused-ring conformations (e.g., thiazolo-pyridazin core dihedral angles) .
  • Validate molecular weight via high-resolution mass spectrometry (HRMS) with ESI+ ionization .

Q. What are the critical solubility parameters for in vitro biological testing?

Methodological Answer:

  • Prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in PBS (pH 7.4) or cell culture media.
  • Assess solubility via shake-flask method: Measure equilibrium solubility in aqueous buffers (e.g., logP ~2.5–3.0 predicts moderate lipophilicity) .
  • Use surfactants (e.g., Tween-80) for hydrophobic derivatives .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles of thiazolo-pyridazine derivatives be resolved?

Methodological Answer:

  • Cross-validate assays: Compare enzyme inhibition (e.g., kinase IC50) across multiple platforms (fluorescence vs. radiometric assays) .
  • Perform metabolic stability studies (e.g., liver microsome assays) to rule out false positives from compound degradation .
  • Use orthogonal structural probes (e.g., hydrogen-deuterium exchange mass spectrometry) to confirm target engagement .

Q. What strategies can elucidate the structure-activity relationship (SAR) of substituents like the furan-2-yl group?

Methodological Answer:

  • Synthesize analogs with systematic substitutions (e.g., replace furan with thiophene or phenyl rings) and test against target enzymes (e.g., COX-2 or EGFR kinases) .
  • Apply computational docking (AutoDock Vina) to model interactions between the furan oxygen and hydrophobic enzyme pockets .
  • Correlate electronic effects (Hammett σ values) of substituents with activity trends .

Q. How can researchers determine the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Use surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) with immobilized enzyme targets .
  • Perform isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding (e.g., furan-pi stacking vs. hydrogen bonding) .
  • Validate with competitive inhibition assays (e.g., ATP-site displacement in kinase targets) using fluorescent probes .

Data Contradiction Analysis

Q. How to address discrepancies in reported anti-inflammatory vs. cytotoxic effects?

Methodological Answer:

  • Conduct dose-response studies across cell lines (e.g., RAW 264.7 macrophages vs. HepG2 hepatocytes) to identify therapeutic windows .
  • Profile cytokine release (IL-6, TNF-α) to distinguish anti-inflammatory activity from apoptosis-mediated cytotoxicity .
  • Evaluate mitochondrial membrane potential (JC-1 staining) to confirm mechanism specificity .

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